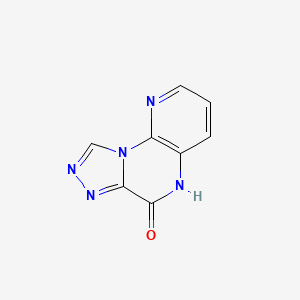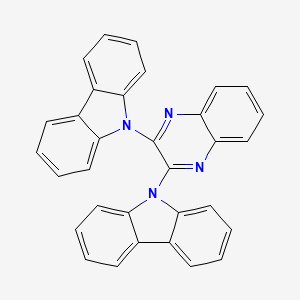
2,3-Di(9H-carbazol-9-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(9H-carbazol-9-yl)quinoxaline is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(9H-carbazol-9-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 9H-carbazole in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(9H-carbazol-9-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen or alkyl groups into the carbazole moieties.
Scientific Research Applications
2,3-Di(9H-carbazol-9-yl)quinoxaline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent optoelectronic properties.
Photovoltaic Devices: Employed in the development of organic photovoltaic cells for solar energy conversion.
Biosensors: Utilized in the fabrication of biosensors due to its good charge transport properties.
Electroluminescent Devices: Applied in electroluminescent devices for display technologies.
Mechanism of Action
The mechanism of action of 2,3-Di(9H-carbazol-9-yl)quinoxaline in its applications is primarily based on its ability to transport charge efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which is crucial for its performance in electronic and optoelectronic devices . The carbazole moieties play a significant role in enhancing the compound’s charge transport properties and stability.
Comparison with Similar Compounds
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-5-cyano-1,1′-biphenyl: Known for its use in blue OLEDs.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in organic electronics.
3,6-Di-tert-butyl-9-(4-aminophenyl)carbazole: Utilized in various optoelectronic applications.
Uniqueness
2,3-Di(9H-carbazol-9-yl)quinoxaline is unique due to its specific molecular structure, which combines the properties of quinoxaline and carbazole. This combination results in a compound with enhanced optoelectronic properties, making it particularly suitable for applications in advanced electronic and photonic devices.
Properties
Molecular Formula |
C32H20N4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
9-(3-carbazol-9-ylquinoxalin-2-yl)carbazole |
InChI |
InChI=1S/C32H20N4/c1-7-17-27-21(11-1)22-12-2-8-18-28(22)35(27)31-32(34-26-16-6-5-15-25(26)33-31)36-29-19-9-3-13-23(29)24-14-4-10-20-30(24)36/h1-20H |
InChI Key |
GFRQREDNENEJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC5=CC=CC=C5N=C4N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


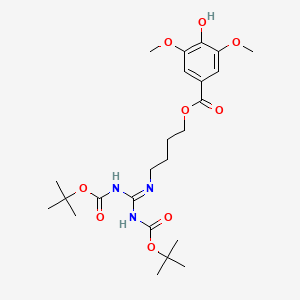
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)


![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)
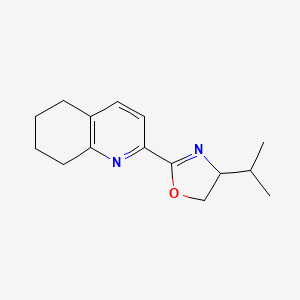
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
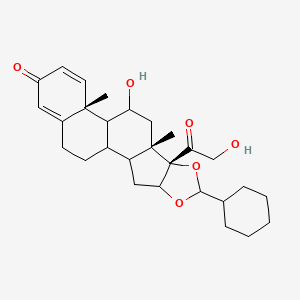
![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
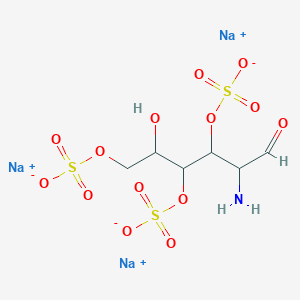
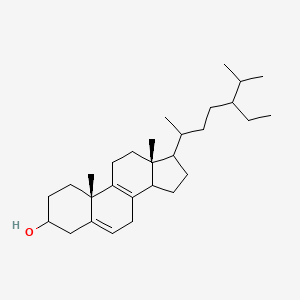
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)
